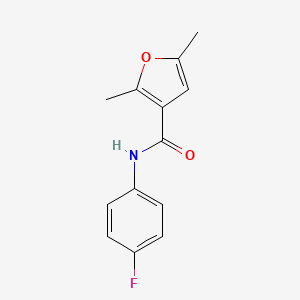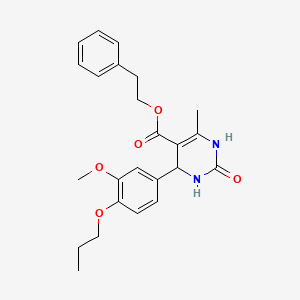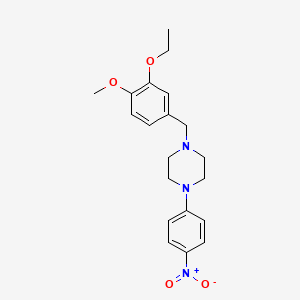![molecular formula C21H18ClNO2 B4986654 N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide, commonly known as ML167, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML167 is a selective inhibitor of the enzyme TAK1, which plays a crucial role in various cellular processes, including inflammation and immune response.
Mécanisme D'action
ML167 is a selective inhibitor of TAK1, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation and immune response. TAK1 is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, TAK1 phosphorylates downstream targets, including the NF-κB signaling pathway. ML167 inhibits the activation of TAK1 by binding to the ATP-binding pocket of the enzyme, leading to a reduction in downstream signaling.
Biochemical and Physiological Effects:
ML167 has been shown to have significant biochemical and physiological effects in various disease models. In a study published in the Journal of Medicinal Chemistry, ML167 was shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. ML167 was also shown to reduce the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. Additionally, ML167 has been shown to improve insulin sensitivity in a mouse model of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
ML167 has several advantages for lab experiments, including its selectivity for TAK1 and its ability to penetrate cell membranes. However, one limitation of ML167 is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, ML167 may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
ML167 has significant potential for therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Future research should focus on optimizing the potency and selectivity of ML167 and identifying its off-target effects. Additionally, ML167 could be used in combination with other therapies to enhance their efficacy. Finally, the development of ML167 analogs with improved pharmacokinetic properties could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of ML167 involves several steps, including the formation of the amide bond and the introduction of the chlorobenzyl ether moiety. The synthesis method was first described by scientists at the University of North Carolina at Chapel Hill in 2010. The process involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-[(2-chlorobenzyl)oxy]aniline to form the amide bond. The final step involves the deprotection of the chlorobenzyl ether using palladium on carbon in the presence of hydrogen gas.
Applications De Recherche Scientifique
ML167 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK1 is a crucial enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. ML167 has been shown to inhibit the activation of TAK1 and subsequently suppress the NF-κB signaling pathway, leading to a reduction in inflammation and immune response.
Propriétés
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15-5-4-7-16(13-15)21(24)23-18-9-11-19(12-10-18)25-14-17-6-2-3-8-20(17)22/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQLDVCJGIOMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)

![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)




![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)

![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

